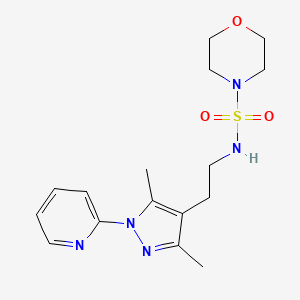![molecular formula C10H12ClN3O B2879062 4-chloro-N'-[(1E)-(dimethylamino)methylidene]benzohydrazide CAS No. 308239-37-4](/img/structure/B2879062.png)
4-chloro-N'-[(1E)-(dimethylamino)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-[(1E)-(dimethylamino)methylidene]benzohydrazide is a chemical compound with the molecular formula C10H12ClN3O and a molecular weight of 225.68 g/mol. This compound belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N'-[(1E)-(dimethylamino)methylidene]benzohydrazide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N'-[(1E)-(dimethylamino)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-chloro-N'-[(1E)-(dimethylamino)methylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-N'-[(1E)-(dimethylamino)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter regulation . This inhibition can lead to various pharmacological effects, including antidepressant and anxiolytic activities.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- 4-Chloro-N-(4-methoxyphenyl)benzamide
- 2,3-Dimethoxybenzamide
Uniqueness
4-chloro-N'-[(1E)-(dimethylamino)methylidene]benzohydrazide is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Propiedades
Número CAS |
308239-37-4 |
|---|---|
Fórmula molecular |
C10H12ClN3O |
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
4-chloro-N-(dimethylaminomethylideneamino)benzamide |
InChI |
InChI=1S/C10H12ClN3O/c1-14(2)7-12-13-10(15)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,13,15) |
Clave InChI |
WMRZQKCVTKPZEO-UHFFFAOYSA-N |
SMILES |
CN(C)C=NNC(=O)C1=CC=C(C=C1)Cl |
SMILES canónico |
CN(C)C=NNC(=O)C1=CC=C(C=C1)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2878980.png)
![4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl}benzoic acid](/img/structure/B2878981.png)
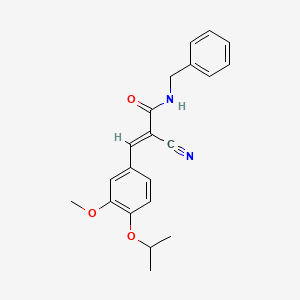
![1'-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2878984.png)
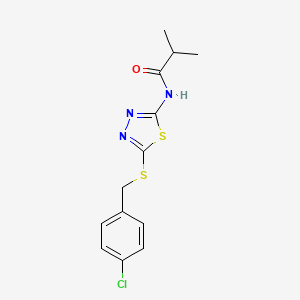
![Tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate](/img/structure/B2878987.png)
![N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2878988.png)
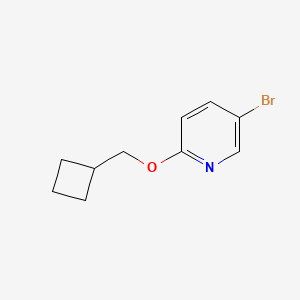
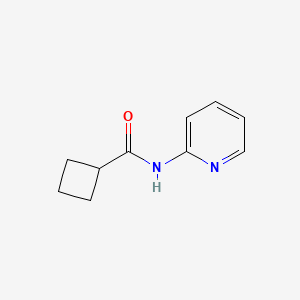
![(E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2878993.png)
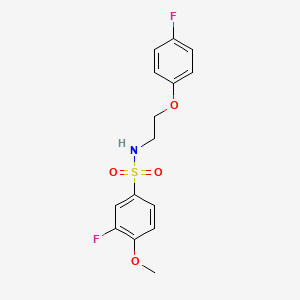
![2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2878998.png)
